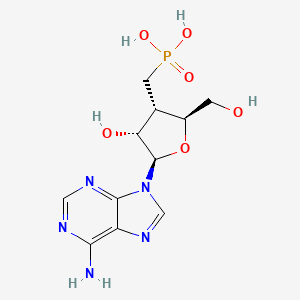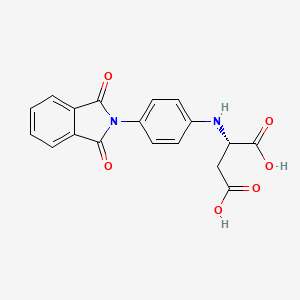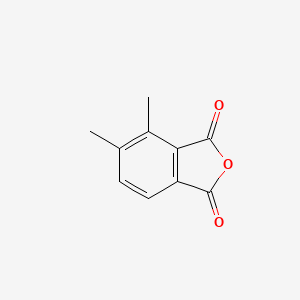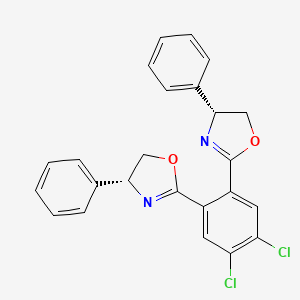
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- is a complex organic compound with a unique structure that combines elements of alanine and oxazolo-pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-pyrimidine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .
Scientific Research Applications
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Alanine derivatives: Compounds with similar structures but different substituents on the alanine moiety.
Oxazolo-pyrimidine derivatives: Compounds with variations in the oxazolo-pyrimidine core structure.
Uniqueness
Alanine, N-(2,5-dimethyloxazolo(5,4-d)pyrimidin-7-yl)-, L- is unique due to its specific combination of alanine and oxazolo-pyrimidine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
102248-96-4 |
|---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
(2S)-2-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C10H12N4O3/c1-4(10(15)16)11-8-7-9(13-5(2)12-8)17-6(3)14-7/h4H,1-3H3,(H,15,16)(H,11,12,13)/t4-/m0/s1 |
InChI Key |
XTRGZFPYBZDSAM-BYPYZUCNSA-N |
Isomeric SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)N[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)

![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)


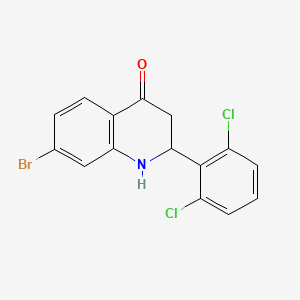
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)


